molecular formula C19H32N4O2 B7633922 N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide

N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide

Cat. No. B7633922
M. Wt: 348.5 g/mol
InChI Key: BKFKZKOXIXGKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HCP or HCPA, and it is a potent and selective agonist of the CB1 cannabinoid receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system, where it plays a crucial role in the regulation of various physiological processes.

Mechanism of Action

HCPA is a potent and selective agonist of the CB1 receptor. It binds to the receptor and activates downstream signaling pathways, leading to various physiological effects. The CB1 receptor is primarily found in the central nervous system, where it plays a crucial role in the regulation of various physiological processes. Activation of the CB1 receptor by HCPA leads to the modulation of neurotransmitter release, which can affect appetite, pain, mood, and memory.
Biochemical and Physiological Effects
HCPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase appetite and food intake in animal models, which has led to its potential use as a treatment for cachexia and other conditions associated with weight loss. HCPA has also been shown to have analgesic effects, making it a potential treatment for chronic pain. Additionally, HCPA has been shown to have anxiolytic and antidepressant effects, which has led to its potential use as a treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using HCPA in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor activation without the confounding effects of other receptors. Additionally, HCPA has a long half-life, which allows for sustained activation of the CB1 receptor. However, one of the limitations of HCPA is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of HCPA. One area of research is the development of novel CB1 receptor agonists with improved solubility and pharmacokinetic properties. Another area of research is the study of the CB1 receptor and its downstream signaling pathways in various disease states, such as obesity, chronic pain, and psychiatric disorders. Additionally, the potential use of HCPA as a therapeutic agent for these conditions should be further explored.

Synthesis Methods

The synthesis of HCPA involves several steps, including the reaction of 1,4-dibromobutane with cycloheptene to form 1-bromo-1-cycloheptylmethane. This intermediate is then reacted with 2-piperidin-1-ylethylamine to form N-[(1-cycloheptylmethyl)piperidin-2-yl]methanamine. The final step involves the reaction of this intermediate with pyrazole-4-carboxylic acid to form the desired product, N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide.

Scientific Research Applications

HCPA has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been the study of the CB1 receptor and its role in various physiological processes. HCPA has been used as a tool compound to study the CB1 receptor and its downstream signaling pathways. This has led to a better understanding of the role of the CB1 receptor in the regulation of appetite, pain, mood, and memory.

properties

IUPAC Name

N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2/c24-18(20-16-19(25)8-4-1-2-5-9-19)17-14-21-23(15-17)13-12-22-10-6-3-7-11-22/h14-15,25H,1-13,16H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFKZKOXIXGKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)C2=CN(N=C2)CCN3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide

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